molecular formula C9H10ClN3 B13666686 2-Hydrazinylquinoline hydrochloride CAS No. 1076-68-2

2-Hydrazinylquinoline hydrochloride

Cat. No.: B13666686
CAS No.: 1076-68-2
M. Wt: 195.65 g/mol
InChI Key: KRXANHIQSINZKS-UHFFFAOYSA-N
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Description

2-Hydrazinylquinoline hydrochloride is a chemical compound with the molecular formula C9H9N3·HCl. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in the preparation of hydrazone derivatives and has significant applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazinylquinoline hydrochloride typically involves the reaction of 2-chloroquinoline with hydrazine hydrate. The process is carried out in ethanol under reflux conditions for approximately 16 hours . The reaction yields 2-Hydrazinylquinoline, which is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 2-Hydrazinylquinoline hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the hydrazine group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed:

    Oxidation: Quinoline derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted quinoline compounds.

Mechanism of Action

The mechanism of action of 2-Hydrazinylquinoline hydrochloride involves its interaction with various molecular targets. The compound acts as a derivatization agent, forming hydrazone derivatives with carbonyl compounds. This interaction enhances the detection and analysis of these compounds in various biological and chemical assays .

Comparison with Similar Compounds

  • 2-Hydrazinoquinoline
  • 4-Hydrazinoquinoline
  • 2-Hydrazinopyridine

Comparison: 2-Hydrazinylquinoline hydrochloride is unique due to its specific structure and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability and reactivity, making it a preferred choice in various synthetic and analytical applications .

Properties

CAS No.

1076-68-2

Molecular Formula

C9H10ClN3

Molecular Weight

195.65 g/mol

IUPAC Name

quinolin-2-ylhydrazine;hydrochloride

InChI

InChI=1S/C9H9N3.ClH/c10-12-9-6-5-7-3-1-2-4-8(7)11-9;/h1-6H,10H2,(H,11,12);1H

InChI Key

KRXANHIQSINZKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)NN.Cl

Origin of Product

United States

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